2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate
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Overview
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and a methanesulfonate ester group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methanesulfonation: The final step involves the introduction of the methanesulfonate ester group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically under mild conditions.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Hydroxy derivatives and reduced chromen-4-one compounds.
Substitution: Substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Chromen-4-one derivatives: Compounds with the chromen-4-one core structure.
Uniqueness
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl methanesulfonate is unique due to the presence of both the methoxyphenyl group and the methanesulfonate ester group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-9-7-11(8-10-12)16-17(23-24(2,19)20)15(18)13-5-3-4-6-14(13)22-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSBPVXGZFIZLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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